molecular formula C14H15NO3 B8760350 1-(4-methoxybenzyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

1-(4-methoxybenzyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B8760350
M. Wt: 245.27 g/mol
InChI Key: MLMNQDLVEJFWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C14H15NO3/c1-9-10(2)14(17)15(13(9)16)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3

InChI Key

MLMNQDLVEJFWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dimethylmaleic anhydride (1 g, 7.9 mmol) and 4-methoxybenzylamine (1 mL, 7.9 mmol) were heated to reflux in 5 mL glacial acetic acid for 4.5 h. Solvent was evaporated. The residue was taken up in EtOAc and washed with sat'd aq NaHCO3, water, and brine. The organic phase was dried (MgSO4), filtered, and evaporated. The title compound was obtained as a solid and used without further purification (1.9 g, quant).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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